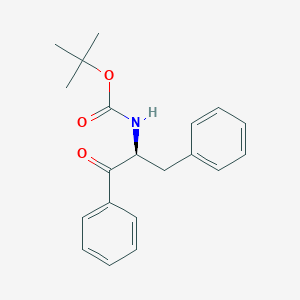

(S)-2-(Boc-amino)-1,3-difenil-1-propanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection.

Aplicaciones Científicas De Investigación

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the preparation of peptide-based compounds for biological studies.

Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide drugs.

Industry: Applied in the production of fine chemicals and advanced materials.

Mecanismo De Acción

Target of Action

It’s known that boc-protected compounds are generally used in organic synthesis, particularly in the protection of amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Biochemical Pathways

Boc-protected compounds are often used in peptide synthesis, where they can protect amine groups from unwanted reactions .

Result of Action

The result of the action of this compound is the protection of amine groups in organic synthesis . This allows for selective reactions to occur on other parts of the molecule without affecting the amine group .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, Boc groups are stable under basic conditions but can be removed under acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of reagents and conditions may be optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.

Substitution: Various nucleophiles in the presence of a base.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Deprotection: The major product is the free amine after removal of the Boc group.

Substitution: The products depend on the nucleophile used in the reaction.

Oxidation and Reduction: The products vary based on the specific reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(Fmoc-amino)-1,3-diphenyl-1-propanone: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

(S)-2-(Cbz-amino)-1,3-diphenyl-1-propanone: Contains a carbobenzyloxy (Cbz) protecting group, which is removed by hydrogenolysis.

Uniqueness

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.

Actividad Biológica

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, also known by its CAS number 202861-97-0, is a compound with significant potential in medicinal chemistry. Its biological activity has been explored in various contexts, particularly regarding its interaction with specific molecular targets and its potential therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C20H23NO3

- Molecular Weight : 325.4 g/mol

- Synthesis : The compound can be synthesized through several methods, including the use of copper(I) iodide in tetrahydrofuran under controlled conditions .

1. Interaction with PPARs

Recent studies have highlighted the compound's role as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors are crucial in regulating lipid metabolism and glucose homeostasis.

- Molecular Docking Studies :

| Receptor | Docking Score (Vina) | Binding Energy (kcal/mol) |

|---|---|---|

| PPARα | −8.8 | High affinity |

| PPARγ | −7.0 | High affinity |

2. Effects on Cellular Mechanisms

In vitro studies demonstrated that (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone significantly increased the transcriptional activities of both PPARα and PPARγ in liver cells (Ac2F), which could have implications for metabolic disorders .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives of related compounds, it was found that modifications to the structure could enhance the efficacy against bacterial strains such as E. coli and Staphylococcus aureus.

- Case Study : A derivative of 1,3-diphenyl-2-propanone showed a notable increase in potency against E. coli, indicating that structural modifications can lead to enhanced biological activity .

4. Cytotoxicity Studies

Cytotoxic effects of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone were tested against several cancer cell lines using MTT assays. The results indicated moderate cytotoxicity with IC50 values that warrant further investigation into its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | TBD |

| MCF-7 | TBD |

| PC-3 | TBD |

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-1,3-diphenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUYZILXZGMZSY-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.